1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine
Description
1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a tert-butyl group at position 1, a methyl group at position 5, and an amine at position 3 (SMILES: CN1N=C(C=C1N)C(C)(C)C) . This compound is synthesized via condensation of tert-butylhydrazine with 2-chloroacrylonitrile under aqueous conditions, yielding a stable intermediate with applications in medicinal chemistry and materials science . Its structure is characterized by steric hindrance from the tert-butyl group, which influences reactivity and physical properties.
Properties
IUPAC Name |
1-tert-butyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(9)10-11(6)8(2,3)4/h5H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKIARPNRNHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880488-27-7 | |
| Record name | 1-(tert-butyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of 1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine generally follows a multi-step synthetic route involving:
- Construction of the pyrazole core with desired substituents (methyl at 5-position).
- Introduction or protection of the amino group at the 3-position.
- Installation of the tert-butyl group at the 1-position, often via carbamate intermediates or direct alkylation.
- Final deprotection or functional group transformations to yield the target amine.
Detailed Preparation Methodologies
Starting Materials and Core Formation
- The pyrazole core with a methyl substituent at the 5-position can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or related precursors.
- For example, methylhydrazine condensing with diethyl butynedioate or related esters can yield 1-methyl-1H-pyrazole derivatives, which can be further functionalized.
Installation of the tert-Butyl Group at N1 Position
- The tert-butyl group is typically introduced as a protecting group or substituent via tert-butyl carbamate intermediates.
- A common approach involves reacting the pyrazole carboxylic acid derivative with tert-butyl alcohol and azido dimethyl phosphate in a polar aprotic solvent such as dimethylformamide at elevated temperatures (e.g., 100 °C). This step forms a tert-butyl carbamate on the pyrazole nitrogen.
- This carbamate intermediate stabilizes the nitrogen and facilitates further transformations.
Amino Group Introduction at the 3-Position
- The amino group at position 3 is often introduced by hydrolysis or substitution reactions starting from the corresponding ester or carbamate intermediates.
- For instance, hydrolysis of the tert-butyl carbamate intermediate in trifluoroacetic acid (50% solution in dichloromethane) at room temperature leads to cleavage of the carbamate protecting group and formation of the free amine at the 3-position.
Representative Synthetic Route (Adapted from Patent CN112079781A)
| Step | Reaction Description | Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine | Room temperature, ethanol solvent | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination using tribromooxyphosphorus | Controlled temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 3 | Hydrolysis with 10% NaOH in ethanol, pH adjustment to 9 | Room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Substitution with tert-butyl alcohol and azido dimethyl phosphate in DMF at 100 °C | Heating at 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection with 50% trifluoroacetic acid in dichloromethane | Room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |
Note: Although this example details a brominated analog, similar methodology applies to the methyl-substituted pyrazole with tert-butyl protection and amine formation.
Alternative Synthetic Approaches and Medicinal Chemistry Protocols
- Parallel medicinal chemistry protocols have been employed to synthesize branched amines on pyrazole scaffolds using redox-active esters and Grignard reagents.
- For example, imine formation from aldehydes and heteroaryl amines (including methyl-substituted pyrazoles) followed by nucleophilic addition of phenyl magnesium bromide in tetrahydrofuran at ambient temperature has been reported, offering a route to functionalized pyrazolyl amines.
- These methods provide flexibility in modifying the pyrazole substituents and installing sterically bulky groups such as tert-butyl at the nitrogen.
Research Findings on Synthesis Efficiency and Yields
Summary Table of Key Synthetic Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Condensation | Methylhydrazine + suitable 1,3-dicarbonyl derivative | 5-methyl-1H-pyrazole core | Pyrazole ring formation |
| 2 | Protection/alkylation | tert-Butyl alcohol + azido dimethyl phosphate, DMF, 100 °C | tert-butyl carbamate derivative | tert-Butyl group installation |
| 3 | Hydrolysis/deprotection | 50% trifluoroacetic acid in dichloromethane, room temp | This compound | Amino group liberation |
Chemical Reactions Analysis
1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its pyrazole ring structure allows for various modifications, facilitating the development of novel compounds with diverse functionalities. This characteristic makes it particularly valuable in organic synthesis where heterocycles are often required.
Synthetic Routes
The compound can be synthesized through several methods, including condensation reactions and cyclization processes. The use of environmentally friendly solvents and reagents has been emphasized in recent studies to enhance sustainability in chemical manufacturing.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor, making it relevant in pharmacological studies. Its ability to inhibit specific enzymes can be harnessed in drug discovery, particularly for developing therapeutics targeting metabolic pathways or disease-related enzymatic activities.
Receptor Modulation
The compound has also been explored for its potential as a receptor agonist or antagonist. Understanding its interaction with various receptors could lead to advancements in treatments for conditions such as inflammation or cancer by modulating receptor activity.
Industrial Applications
Agrochemicals
In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its properties can enhance the efficacy of pesticides or fertilizers, contributing to improved agricultural productivity.
Material Science
The compound's unique chemical structure allows it to be incorporated into materials with specific properties, such as enhanced thermal stability or chemical resistance. This application is particularly relevant in the development of polymers and coatings.
Case Studies and Research Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Used as an intermediate for heterocyclic compounds | Facilitates the synthesis of complex molecules with diverse functionalities |
| Biological Research | Potential enzyme inhibitor and receptor modulator | Demonstrated inhibitory effects on specific enzymes related to metabolic pathways |
| Agrochemical Development | Enhances pesticide formulations | Improved efficacy observed in field trials with targeted crops |
| Material Science Innovations | Incorporated into polymers for enhanced properties | Exhibited improved thermal stability and resistance to degradation |
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Amines
2.1. Substituent Position and Electronic Effects
- 3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine :
Substitution of the tert-butyl group at position 3 and a naphthyl group at position 1 (vs. methyl at position 5 in the target compound) introduces strong electron-withdrawing and π-π stacking capabilities. This alters solubility (lower in polar solvents) and reactivity in cross-coupling reactions . - 1-(2,4-Dichlorophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine :
The dichlorophenyl group enhances electrophilicity at the amine, making it more reactive in nucleophilic substitutions compared to the methyl-substituted target compound. This derivative also exhibits higher thermal stability due to aromatic rigidity .
2.2. Functional Group Variations
- N-(4-Methoxybenzyl)-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine :
The addition of a 4-methoxybenzyl group to the amine (via reductive amination) increases lipophilicity (logP ≈ 3.2 vs. 2.1 for the target compound) and enhances blood-brain barrier penetration in pharmacological studies . - 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide :
Replacement of the tert-butyl group with a thiophene carboxamide introduces sulfur-based electronic effects, reducing basicity (pKa ~6.5 vs. ~8.2 for the target compound) and enabling coordination to metal catalysts .
Physicochemical and Pharmacological Properties
Melting Points :
Bioactivity :
- The target compound’s methyl and tert-butyl groups enhance metabolic stability (t1/2 > 6h in vitro) compared to halogenated analogs, which show higher cytotoxicity (IC50 ~10 µM vs. ~50 µM for the target) .
- Thiophene carboxamide derivatives exhibit antimicrobial activity (MIC 8 µg/mL against MRSA) due to sulfur’s electronegativity .
Biological Activity
1-(tert-Butyl)-5-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered significant interest due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound, synthesizing relevant research findings, case studies, and data tables.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Alkylation : The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base.
- Amination : The final step involves introducing the amine group through nucleophilic substitution reactions.
These synthetic routes are crucial for obtaining compounds with enhanced biological activity due to their structural modifications.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies reveal that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 10c | HepG2 | 2.5 | Inhibits cell cycle progression |
| 7h | Various Cancer Types | 10.0 | Microtubule destabilization |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (μM) | Comparison with Standard Drug |
|---|---|---|---|
| Compound A | COX-1 | 5.40 | Diclofenac (54.65 μM) |
| Compound B | COX-2 | 0.01 | Celecoxib |
| Compound C | 5-LOX | 1.78 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance that can influence binding affinity and selectivity towards these targets. Furthermore, the amine group allows for hydrogen bonding with target molecules, enhancing its biological activity .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study investigating a series of pyrazole analogs found that specific compounds significantly inhibited the proliferation of MDA-MB-231 cells while inducing apoptosis through caspase activation.
- Anti-inflammatory Applications : Research on pyrazole derivatives indicated their potential as nonsteroidal anti-inflammatory drugs (NSAIDs), showing efficacy in reducing inflammation in animal models.
Q & A
Q. Key Reagents :
- Alkyl halides (for tert-butyl introduction)
- Sodium borohydride (for reduction)
- Triethylamine (as a base catalyst)
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and methyl groups (δ ~2.1 ppm) confirm substitution patterns. Pyrazole ring protons appear as distinct doublets (δ 6.5–7.5 ppm) .
- ¹³C NMR : Tert-butyl carbons resonate at δ ~28–35 ppm, while pyrazole carbons appear at δ ~100–150 ppm .
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) confirm amine and pyrazole ring presence .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~179–233) align with the molecular formula (e.g., C₉H₁₆N₃ for related tert-butyl pyrazoles) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .
- Storage : Store in amber glass bottles at 2–8°C to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste contractors .
Advanced: How does the tert-butyl group influence the compound’s reactivity and stability?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the pyrazole ring, enhancing stability in acidic/basic conditions .
- Electronic Effects : Electron-donating tert-butyl groups increase electron density on the pyrazole ring, favoring electrophilic substitution at the 5-methyl position .
- Thermal Stability : Tert-butyl substituents improve thermal stability compared to linear alkyl chains, as evidenced by differential scanning calorimetry (DSC) studies on similar pyrazoles .
Advanced: How can computational modeling optimize this compound’s biological activity?
Methodological Answer:
- Docking Studies : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cytochrome P450 or kinases). For example, pyrazole derivatives show affinity for receptors like GABAₐ due to hydrogen bonding with the amine group .
- QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. phenyl) with antimicrobial activity using descriptors like logP and molar refractivity .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic routes and optimize reaction yields .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in assay protocols .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence reported bioactivity .
- Structural Analog Comparison : Compare data with structurally similar compounds (e.g., 5-(4-tert-butylphenyl)-4H-triazol-3-amine) to isolate substituent-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
